molecular formula C7H11NO B1330861 8-Azabicyclo[3.2.1]octan-3-one CAS No. 5632-84-8

8-Azabicyclo[3.2.1]octan-3-one

Cat. No. B1330861
CAS RN: 5632-84-8
M. Wt: 125.17 g/mol
InChI Key: CVDLBKMNONQOHJ-UHFFFAOYSA-N
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Description

Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octan-3-one

The 8-azabicyclo[3.2.1]octan-3-one structure is a significant scaffold in the synthesis of tropane alkaloids, which are known for their diverse biological activities. The enantioselective construction of this scaffold has been a focal point for many research groups, aiming to create the bicyclic structure with precise stereochemical control. Approaches often involve the enantioselective formation of an acyclic precursor that contains all necessary stereochemical information, which then allows for the controlled formation of the bicyclic scaffold. Alternative methodologies have been developed where stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives .

Synthesis of 3-Azabicyclo[4.2.0]octan-4-one Derivatives

A novel methodology combining the Ugi multicomponent reaction with [2+2] enone-olefin photochemical transformations has been reported for the synthesis of uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives. This sequence is capable of creating up to five stereocenters, typically resulting in two diastereomers .

Molecular Structure Analysis

N-substituted 8-azabicyclo[3.2.1]octan-3-ones have been studied using NMR spectroscopy, revealing a preferred conformation in CDCl3 solutions. The pyrrolidine and piperidone rings adopt a flattened N-8 envelope and a distorted chair conformation, respectively, with the N-substituent positioned axially to the piperidone ring . Additionally, 8-azabicyclo[3.2.1]oct-3-en-2-ones have been prepared with excellent diastereofacial selectivity, and their absolute stereochemistry was confirmed by X-ray diffraction .

Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, has been achieved using straightforward, high-yielding transformations from readily available starting materials . Furthermore, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides has been utilized as a unique method to assemble 8-azabicyclo[3,2,1]octanes, featuring good yields and functional group tolerance under mild conditions .

Physical and Chemical Properties Analysis

The structural and spectroscopic study of condensed piperidine bicyclanols, such as 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, has been conducted. The IR and NMR spectra, along with X-ray diffraction, indicate a chair-envelope conformation with equatorial positioning of substituents on the piperidine ring. Intermolecular hydrogen bonding in the solid state has been observed . Similar studies on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have corroborated these findings . Additionally, ab initio calculations, NMR, and IR spectroscopy have been used to study the structure of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols, revealing a preferred chair-envelope conformation with equatorial N-CH3 groups .

Application to Asymmetric Synthesis

The 8-oxabicyclo[3.2.1]oct-6-en-3-ones scaffold has been applied to the asymmetric synthesis of polyoxygenated building blocks. Strategies for their enantioselective synthesis, including asymmetric cycloaddition methods, desymmetrization protocols, and "racemic switch operations," have been presented and evaluated for their efficiency in constructing chiral building blocks .

Scientific Research Applications

1. Enantioselective Construction for Tropane Alkaloids

8-Azabicyclo[3.2.1]octan-3-one is pivotal in the synthesis of tropane alkaloids, known for various biological activities. Researchers have focused on stereoselective construction methods, emphasizing enantioselective approaches for this bicyclic scaffold. The methodologies include stereocontrolled formation and desymmetrization of tropinone derivatives (S. Rodríguez et al., 2021).

2. Conformational Studies

N-Substituted 8-azabicyclo[3.2.1]octan-3-ones have been studied for their conformational preferences using NMR spectroscopy. These studies reveal consistent conformational characteristics across different ketones (M. Arias et al., 1986).

3. Synthesis of Structural Analogs

The compound has been used in the synthesis of various structural analogs, including those of epibatidine, demonstrating its versatility as a chemical precursor (I. Babkin et al., 2015).

4. Asymmetric 1,3-Dipolar Cycloaddition

In the field of organic synthesis, 8-Azabicyclo[3.2.1]oct-3-en-2-ones were prepared using asymmetric 1,3-dipolar cycloadditions. This method achieved excellent diastereofacial selectivity, contributing to stereochemistry studies (N. Curtis et al., 2006).

5. Synthesis of Constrained Proline Analogue

A novel synthesis approach for 8-azabicyclo[3.2.1]octane-1-carboxylic acid was developed. This proline analogue showcases the utility of 8-Azabicyclo[3.2.1]octan-3-one in producing new bicyclic structures (D. Casabona et al., 2007).

6. Azabicycloalkanes as Analgetics

Research on 1-phenyl-6-azabicyclo[3.2.1]octanes, which involve the 8-Azabicyclo[3.2.1]octan-3-one structure, has contributed to understanding analgesic properties and narcotic antagonist activities (M. Takeda et al., 1977).

7. Natural Occurrence and Synthetic Applications

Studies on 2,8-Diheterobicyclo[3.2.1]octanes, related to 8-Azabicyclo[3.2.1]octan-3-one, have explored their natural occurrence and synthetic applications. These compounds are significant in the synthesis of biologically active natural products and as versatile building blocks in organic synthesis (MariFe Flores & D. Díez, 2014).

Safety And Hazards

The safety data sheet for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDLBKMNONQOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971755
Record name 8-Azabicyclo[3.2.1]octan-3-one
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]octan-3-one

CAS RN

5632-84-8
Record name 8-Azabicyclo[3.2.1]octan-3-one
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Record name 5632-84-8
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Record name 8-Azabicyclo[3.2.1]octan-3-one
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Synthesis routes and methods I

Procedure details

A solution of N-Boc nortropinone (0.73 g, 3.24 mmol) in a minimal amount of dichloromethane (1 mL) was treated with a solution of 4 M hydrochloric acid in dioxane (3.2 mL, 12.8 mmol). After stirring for 2.5 days, the reaction was complete by TLC analysis. Solvent was removed under reduced pressure to give 0.52 g of 8-azabicyclo[3.2.1]octan-3-one.
Name
N-Boc nortropinone
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (500 mg, 2.53 mmol) in 1,2-dichloroethane (10 mL) was added 369 μL (2.60 mmol) of trimethylsilyl iodide (TMSI) under a nitrogen atmosphere. The reaction mixture was heated at 60° C. for 4 h and cooled to room temperature. Methanol (10 mL) was added and the mixture was stirred for 30 min at room temperature (rt). The solvent was removed on vacuo and the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL). The mixture was extracted with CH2Cl2 (3×10 mL). The organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5) to afford a pale yellow oil (140 mg, 44%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
369 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
44%

Synthesis routes and methods III

Procedure details

25 g of tropinone was dissolved in 100 mL of chloroform, and 50 mL of chloroethyl chloroformate was added thereto, and stirred at room temperature for 6 hours. The reaction liquid was concentrated, and 100 mL of methanol was added thereto, and heated overnight under reflux. The reaction liquid was cooled to room temperature, and concentrated to obtain a crude product of the entitled compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
8-Azabicyclo[3.2.1]octan-3-one
Reactant of Route 3
8-Azabicyclo[3.2.1]octan-3-one
Reactant of Route 4
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Reactant of Route 5
8-Azabicyclo[3.2.1]octan-3-one
Reactant of Route 6
8-Azabicyclo[3.2.1]octan-3-one

Citations

For This Compound
171
Citations
HN Pati, U Das, S Das, B Bandy, E De Clercq… - European journal of …, 2009 - Elsevier
This study demonstrated that replacement of the axial protons on the C2 and C6 atoms of various 1-methyl-3,5-bis(benzylidene)-4-piperidones 3 by a dimethylene bridge leading to …
Number of citations: 71 www.sciencedirect.com
JH Song, Y Kwon, HO Lee, DI Jung… - Bulletin of the Korean …, 2014 - Citeseer
Tropane alkaloids have attracted considerable attention because of their remarkable pharmaceutical significance. 1-4 In particular, a series of tropanes exhibited anticonvulsant activity …
Number of citations: 1 citeseerx.ist.psu.edu
T Momose, N Toyooka, S Seki, Y Hirai - … and pharmaceutical bulletin, 1990 - jstage.jst.go.jp
A 2, 5-disubstitutcd pyrrolidine or 2, 6-disubstituted piperidine moiety constitutes a large family of naturally occurring alkaloids, many of which display significant biological activities.” In a …
Number of citations: 55 www.jstage.jst.go.jp
SF Nelsen, GT Cunkle, DH Evans… - Journal of the …, 1985 - ACS Publications
The crystal structure of 8, 8'-bi (8-azabicyclo [3.2. 1] octane, 1, shows it to exist in the anti-AA conformation in the solid, as does its radical carbon nitrate salt 1+ 03 20. The bond length …
Number of citations: 47 pubs.acs.org
K Brzezinski, R Lazny, M Sienkiewicz… - … Section E: Structure …, 2012 - scripts.iucr.org
The crystal of the title compound, C21H23NO2, was chosen from a conglomerate formed by a racemic mixture. An intramolecular hydrogen bond is formed between hydroxy group and …
Number of citations: 8 scripts.iucr.org
T Yang, J Yang, Z Li, Y Luo - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C13H13FN2O3, the fused piperidine ring is in a chair conformation. The fused pyrrolidine ring shows an envelope conformation with the N atom displaced by …
Number of citations: 7 scripts.iucr.org
D Jung, J Song, D Lee, Y Kim, Y Lee… - Bulletin of the Korean …, 2006 - koreascience.kr
The tropane class of alkaloids has continued to elicit the unabated interests among organic chemists because of their pharmacological significance, and a great deal of efforts has been …
Number of citations: 9 koreascience.kr
DJA De Ridder, K Goubitz, H Schenk… - Helvetica chimica …, 2003 - Wiley Online Library
The crystal structures of seven N‐aryltropan‐3‐one (=8‐aryl‐8‐azabicyclo[3.2.1]octan‐3‐one) derivatives 1T1, 2T1, 2T2, 3T2, 5T2, 2T3, and 3T3 are presented (Fig. 2 and Tables 1–5) …
Number of citations: 13 onlinelibrary.wiley.com
J Li, JW Quail, GZ Zheng, M Majewski - … Crystallographica Section C …, 1993 - scripts.iucr.org
The unambiguous structure of the title compound (which was formed in the reaction of the lithium enolate of tropinone with benzaldehyde) has been determined to be the exo-anti …
Number of citations: 11 scripts.iucr.org
GP Pollini, C De Risi, F Lumento, P Marchetti… - Synlett, 2005 - thieme-connect.com
The original and classical Mannich-type construct for the tropane skeleton, developed over half a century ago by Willstätter, Robinson and Schöpf as the first biomimetic synthesis, has …
Number of citations: 11 www.thieme-connect.com

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